![molecular formula C22H23N3O B2733459 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one CAS No. 876901-35-8](/img/structure/B2733459.png)

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

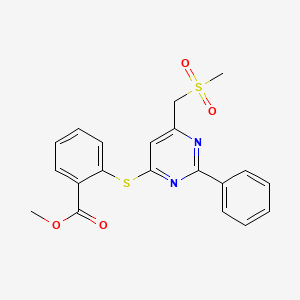

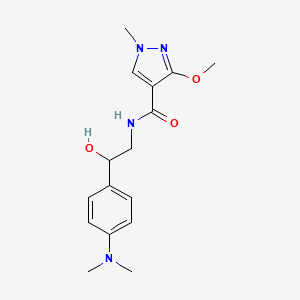

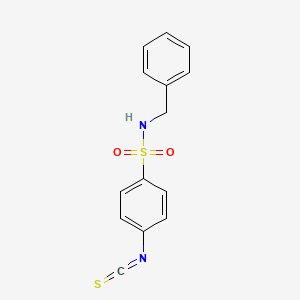

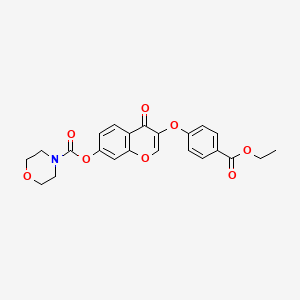

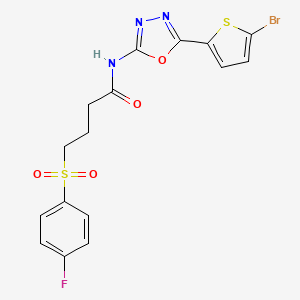

The synthesis of benzimidazole compounds is a well-studied area of organic chemistry . A new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .Molecular Structure Analysis

The molecular structure of benzimidazole compounds has been extensively studied . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge . Virtual docking studies were performed to gain insights for the plausible binding modes of vemurafenib .Chemical Reactions Analysis

The chemical reactions involving benzimidazole compounds are diverse and depend on the specific substituents present on the benzimidazole ring . In one study, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds can vary widely depending on their specific structure . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthetic Routes and Novel Derivatives

Innovative synthetic strategies have been developed for creating diversely substituted imidazopyridines and benzimidazopyridines, showcasing the versatility of imidazole and benzimidazole scaffolds in constructing complex heterocyclic compounds. For instance, a base-mediated allylic amination/cycloisomerization strategy enabled the synthesis of imidazo[1,2-a]pyridines and benzimidazo[1,2-a]pyridines in good to excellent yield, emphasizing the utility of such frameworks in organic synthesis (Reddy & Burra, 2019).

Metal-Organic Frameworks (MOFs)

The development of cadmium(II) coordination polymers with bis(imidazolyl) and zwitterionic dicarboxylate ligands has been reported. These compounds exhibit unique 2D structures and have potential applications in areas such as luminescence and thermal stability studies, highlighting the structural diversity achievable with imidazole derivatives (Li et al., 2012).

Applications in Material Science

Polymeric Materials

Research into polyimides derived from unsymmetrical diamine containing imidazole pendant groups has shown these materials to have excellent solubility, high glass transition temperatures, and good thermal stability. These attributes make them suitable for applications requiring heat-resistant materials (Ghaemy & Alizadeh, 2009).

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, the safety and hazards associated with benzimidazole compounds depend on their specific structure and the conditions under which they are handled . General safety precautions for handling benzimidazole compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Direcciones Futuras

The future directions for research into benzimidazole compounds are vast and varied . Given their wide range of biological activities, benzimidazole compounds are likely to continue to be a focus of research in medicinal chemistry . Further studies could explore the synthesis of new benzimidazole derivatives, their biological activities, and their potential applications in medicine .

Propiedades

IUPAC Name |

1-(2-phenylethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-2-13-25-20-11-7-6-10-19(20)23-22(25)18-15-21(26)24(16-18)14-12-17-8-4-3-5-9-17/h2-11,18H,1,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPLRXOJSSSSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)

![N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2733384.png)

![N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2733386.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2733391.png)

![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)